

# Biophysical interaction between KRAS G12C and inhibitor 42

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## Compound of Interest

Compound Name: KRAS G12C inhibitor 42

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An In-depth Technical Guide on the Biophysical Interaction Between KRAS G12C and Covalent Inhibitors

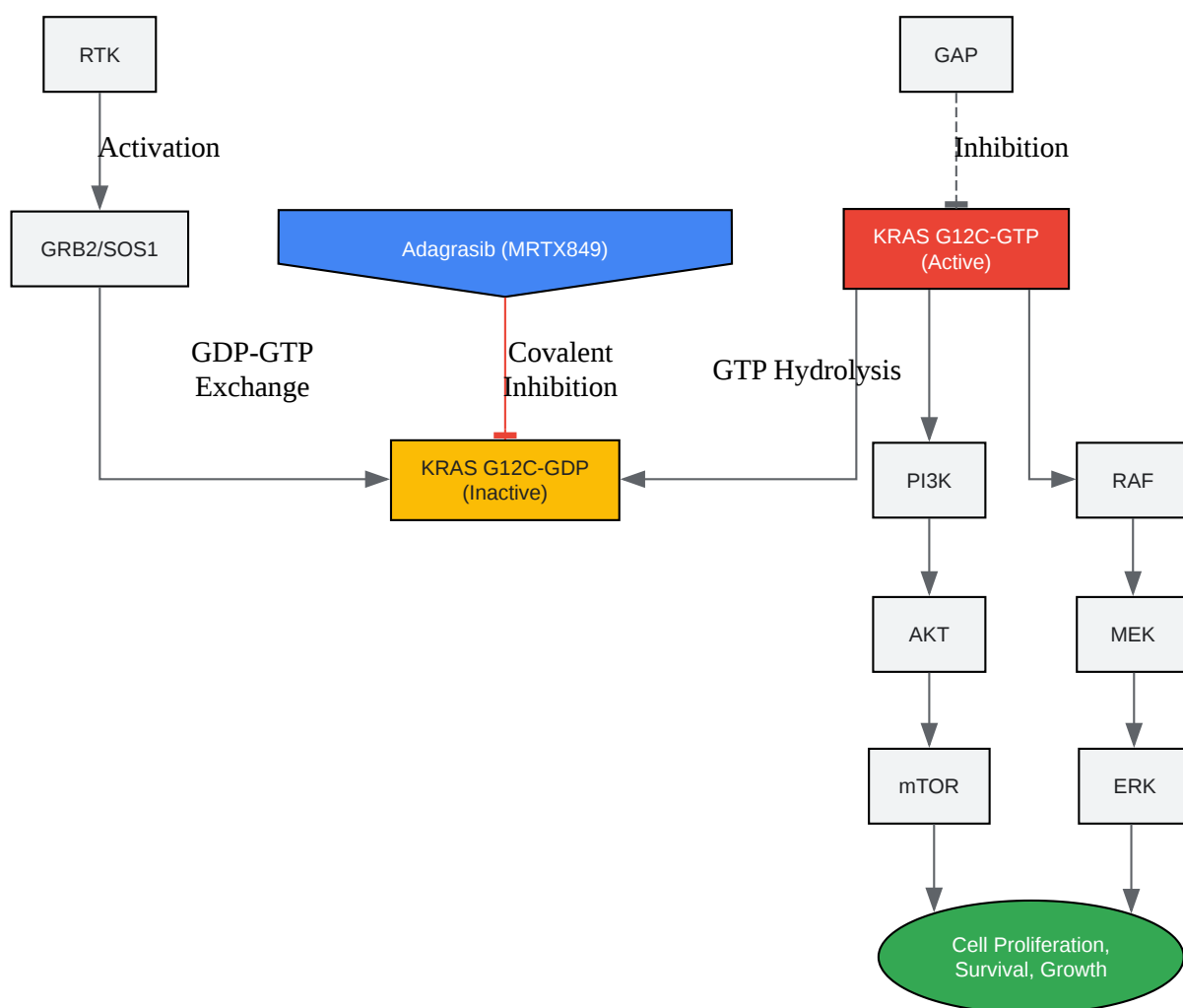
## Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS and uncontrolled cell proliferation, differentiation, and survival.[1][2] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, particularly in non-small cell lung cancer (NSCLC).[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the absence of well-defined binding pockets.[5][6] However, the discovery of a covalent inhibitor, ARS-853, that targets the mutant cysteine in KRAS G12C has paved the way for the development of a new class of therapeutics.[6] This guide focuses on the biophysical interactions between KRAS G12C and a representative covalent inhibitor, Adagrasib (MRTX849), which serves as a paradigm for this class of drugs.

## KRAS G12C Signaling Pathway

In its active, GTP-bound state, KRAS G12C promotes downstream signaling through several effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][7] This leads to unchecked cell growth, proliferation, and survival.[3] The G12C mutation impairs the ability of GTPase Activating Proteins (GAPs) to stimulate GTP hydrolysis,

thus locking KRAS in its active conformation.[3] Covalent inhibitors of KRAS G12C, such as Adagrasib, bind to the inactive, GDP-bound state of the protein.[5][6] This covalent modification traps KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[5][6]



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Figure 1: Simplified KRAS G12C Signaling Pathway and Mechanism of Inhibition by Adagrasib.

# Biophysical Characterization of Adagrasib (MRTX849) Binding to KRAS G12C

The interaction between Adagrasib and KRAS G12C has been characterized using various biophysical techniques. Adagrasib is a potent and selective covalent inhibitor that irreversibly binds to the cysteine at position 12 of KRAS G12C, specifically targeting the GDP-bound, inactive state.<sup>[5]</sup>

Parameter	Value	Method	Reference
IC50 (Cell Proliferation)	4.7 nM	MIA PaCa-2 cells	<sup>[6]</sup>
Selectivity	>1000-fold vs tested kinases	Kinase panel screening	<sup>[6]</sup>

## Experimental Protocols

### Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions.

Methodology:

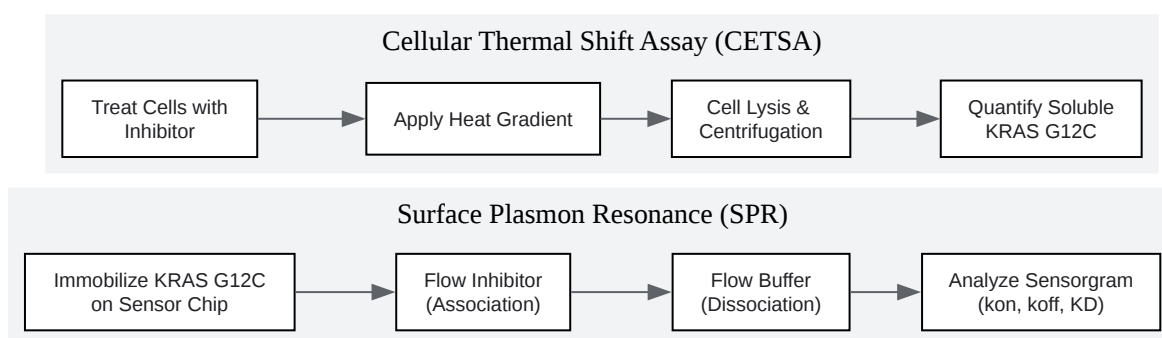
- **Immobilization:** Recombinant KRAS G12C protein is immobilized on a sensor chip surface.
- **Binding:** A solution containing Adagrasib at various concentrations is flowed over the sensor surface, allowing for association.
- **Dissociation:** A buffer solution without the inhibitor is flowed over the surface to monitor dissociation.
- **Detection:** The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
- **Data Analysis:** The resulting sensorgrams are fitted to kinetic models to determine the association rate constant ( $k_{on}$ ), dissociation rate constant ( $k_{off}$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a drug to its target protein in a cellular context.

Methodology:

- Treatment: Cells expressing KRAS G12C are treated with Adagrasib or a vehicle control.
- Heating: The treated cells are heated to a range of temperatures.
- Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- Detection: The amount of soluble KRAS G12C in the supernatant is quantified by Western blotting or other protein detection methods.
- Analysis: The binding of Adagrasib stabilizes the KRAS G12C protein, leading to a higher melting temperature compared to the vehicle-treated control.



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Figure 2: Workflow for Biophysical Assays to Characterize Inhibitor Binding.

## Conclusion

The development of covalent inhibitors targeting KRAS G12C, such as Adagrasib (MRTX849), represents a significant breakthrough in cancer therapy. Understanding the biophysical principles of their interaction with the target protein is crucial for the development of more potent and selective drugs. The methodologies outlined in this guide provide a framework for the detailed characterization of the binding kinetics and target engagement of KRAS G12C inhibitors. The continued investigation into these interactions will undoubtedly fuel the discovery of novel therapeutic strategies for KRAS-mutant cancers.

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## References

- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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